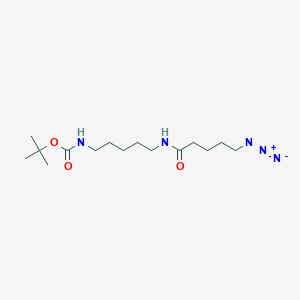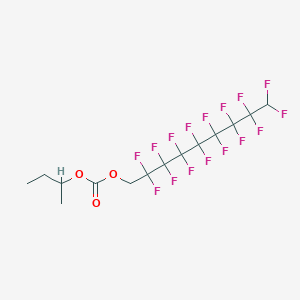
sec-Butyl 1H,1H,9H-perfluorononyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec-Butyl 1H,1H,9H-perfluorononyl carbonate: is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: sec-Butyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution Reactions: Often performed in the presence of a base to neutralize the by-products and drive the reaction to completion.
Major Products:
Hydrolysis: sec-Butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Substitution Reactions: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.
Applications De Recherche Scientifique
sec-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and surfactants that require high chemical resistance and hydrophobicity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl 1H,1H,9H-perfluorononyl carbonate
- sec-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- sec-Butyl 1H,1H,11H-perfluoroundecyl carbonate
Comparison: sec-Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to the length of its perfluorononyl chain, which provides a balance between hydrophobicity and chemical reactivity. Compared to tert-Butyl 1H,1H,9H-perfluorononyl carbonate, the sec-butyl group offers different steric and electronic properties, leading to variations in reactivity and application. The length of the perfluoroalkyl chain also influences the compound’s physical properties, with longer chains generally providing greater hydrophobicity and stability.
Propriétés
Formule moléculaire |
C14H12F16O3 |
|---|---|
Poids moléculaire |
532.22 g/mol |
Nom IUPAC |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-3-5(2)33-7(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VSPDYEFFNPTDPW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


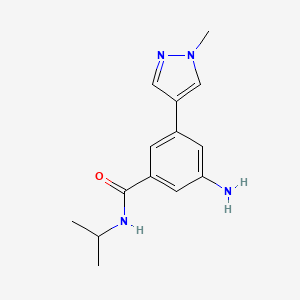


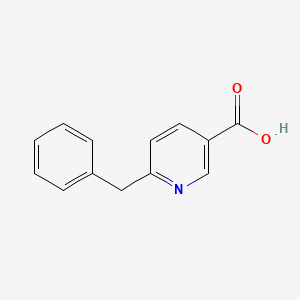
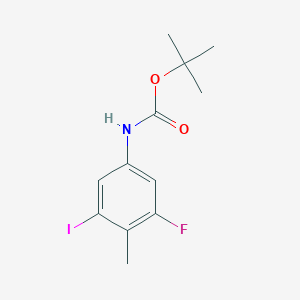

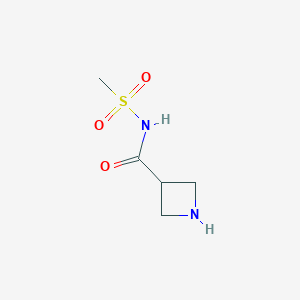

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
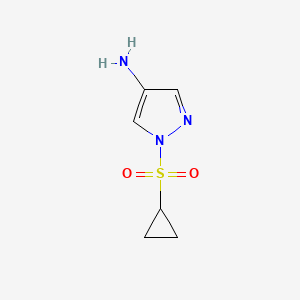
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


